Bienvenue dans la boutique en ligne BenchChem!

N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

Physicochemical Profiling Drug-likeness Library Design

This compound is a key SAR expansion tool that uniquely combines a 5-(4-bromophenyl)thiazole orientation with a 3-chloro-benzothiophene electrophilic motif. Unlike generic 4-substituted thiazole or nitro analogs, its topology enables exploration of novel kinase ATP-binding pockets and FabH active sites, and the 3-Cl group supports covalent inhibitor design. Procure this chemotype to map underexplored patent space and complement existing screening libraries.

Molecular Formula C18H10BrClN2OS2
Molecular Weight 449.77
CAS No. 330201-96-2
Cat. No. B2715596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
CAS330201-96-2
Molecular FormulaC18H10BrClN2OS2
Molecular Weight449.77
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)C4=CC=C(C=C4)Br)Cl
InChIInChI=1S/C18H10BrClN2OS2/c19-11-7-5-10(6-8-11)14-9-21-18(25-14)22-17(23)16-15(20)12-3-1-2-4-13(12)24-16/h1-9H,(H,21,22,23)
InChIKeyPTPIDFLIBZWUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide (CAS 330201-96-2): Compound Identity and Screening Library Provenance


N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide (PubChem CID 5046101) is a fully synthetic small molecule (C₁₈H₁₀BrClN₂OS₂, MW 449.8 g/mol, XLogP3 6.5) that combines a 3-chloro-1-benzothiophene-2-carboxamide core with a 5-(4-bromophenyl)-1,3-thiazol-2-amine moiety linked through a carboxamide bridge . The compound is catalogued within the ChemDiv screening library (ID: ChemDiv1_002653; F0359-0178) and is registered in ChEMBL (CHEMBL1505462) and PubChem, confirming its availability as a research tool compound . Its structural architecture places it at the intersection of three privileged pharmacophoric elements—thiazole, benzothiophene, and aryl carboxamide—each independently associated with diverse bioactivities including kinase inhibition, antimicrobial action, and anti-inflammatory modulation .

N-[5-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide: Why Structural Analogs Cannot Be Assumed Interchangeable


Closely related analogs within the thiazole–benzothiophene carboxamide class exhibit profound sensitivity to three structural variables that preclude generic substitution: (i) the regio-position of the thiazole–aryl linkage (5- vs. 4-substitution on the thiazole ring), (ii) the nature and position of the benzothiophene substituent (3-Cl vs. 5-NO₂ vs. unsubstituted), and (iii) the presence or absence of the thiazole spacer between the benzothiophene carboxamide and the terminal aryl ring . Published structure–activity relationship (SAR) studies on related FabH inhibitor series demonstrate that moving the bromophenyl group from the thiazole 4-position to the 5-position, or replacing the thiazole with a benzothiazole, can alter enzymatic IC₅₀ values by orders of magnitude . The unique combination of a 5-(4-bromophenyl)thiazol-2-yl motif with a 3-chlorobenzothiophene-2-carboxamide in the target compound creates a pharmacophore topology—including distinct hydrogen-bond acceptor/donor geometry (HBA count: 4, HBD count: 1) and a high lipophilicity (XLogP3: 6.5)—that is not replicated by any single commercially available analog . Procurement decisions predicated on generic class membership alone therefore carry an unquantified risk of divergent target engagement or physicochemical behavior.

N-[5-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide: Quantitative Differential Evidence for Scientific Selection


Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to Positional Isomers

The target compound exhibits an XLogP3 of 6.5 and a topological polar surface area (TPSA) of 98.5 Ų, placing it near the upper boundary of conventional oral drug-likeness space (Lipinski TPSA < 140 Ų; optimal CNS penetration typically requires TPSA < 90 Ų) . By comparison, the 4-position thiazole regioisomer N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3, MW 494.8) introduces a strongly electron-withdrawing nitro group on the benzothiophene, which is predicted to substantially alter dipole moment, H-bond acceptor count (increased from 4 to 7), and electronic distribution across the π-system . The TPSA increase and electronic modification render the nitro analog significantly more polar, with different passive membrane permeability characteristics. No experimental logD or permeability data are currently available for either compound in peer-reviewed literature, but the computed property divergence strongly suggests these two positional isomers will partition differently in biological membranes and exhibit distinct pharmacokinetic trajectories .

Physicochemical Profiling Drug-likeness Library Design

Structural Uniqueness: Thiazole 5-Position Substitution vs. Common 4-Position Analogs

The target compound features a 5-(4-bromophenyl) substitution on the thiazole ring, a regioisomeric arrangement distinct from the more commonly reported 4-(4-bromophenyl)thiazol-2-amine derivatives used as FabH inhibitors and kinase inhibitor scaffolds . In the FabH inhibitor series reported by Lv et al. (2014), 4-(4-bromophenyl)thiazol-2-amine was synthesized in 47% yield and used as the amine coupling partner for series B compounds (5a–5g) . The 5-position substitution in the target compound alters the dihedral angle between the thiazole and bromophenyl rings, repositioning the bromine atom relative to the carboxamide hydrogen-bonding network. This geometric difference is non-trivial: molecular docking studies on related thiazole derivatives demonstrate that para-bromophenyl orientation on the thiazole ring directly affects π-stacking interactions with aromatic residues in the target binding pocket . No direct head-to-head biochemical comparison between the 4- and 5-substituted regioisomers is currently available in the peer-reviewed literature, but the established SAR precedent in thiazole-based FabH and kinase inhibitors indicates that regioisomer selection is a critical determinant of potency .

Medicinal Chemistry SAR Kinase Inhibitor Design

Benzothiophene Substituent Differentiation: 3-Chloro vs. 5-Nitro and Unsubstituted Analogs

The target compound bears a chlorine atom at the 3-position of the benzothiophene core, a substituent choice with distinct electronic and steric consequences compared to the 5-nitro analog (CAS 361478-59-3) and the unsubstituted benzothiophene carboxamide derivatives such as N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides . The 3-chloro substituent is electron-withdrawing by induction (-I effect) but does not participate in resonance withdrawal to the same degree as a nitro group, resulting in a subtler modulation of the carboxamide NH acidity and the electrophilicity of the benzothiophene C2 position . This is functionally relevant because benzothiophene 3-position substituents influence the compound's potential as a covalent modifier: the 3-chloro group can theoretically act as a leaving group under nucleophilic attack by cysteine thiolates in enzyme active sites, whereas the 5-nitro analog cannot engage via the same displacement mechanism and instead relies on non-covalent interactions . In practice, no experimental glutathione (GSH) reactivity or covalent target engagement data are published for either compound. However, the structural rationale supports the 3-chloro derivative as the more appropriate choice for screening campaigns designed to detect covalent inhibitors or for target classes with active-site cysteine residues .

Electrophilic Warhead Covalent Inhibition Reactivity Screening

Screening Library Provenance and Availability Differentiation vs. Custom-Synthesized Analogs

The target compound (PubChem CID 5046101) is catalogued in the ChemDiv screening library as ChemDiv1_002653 (also designated F0359-0178), confirming its availability as a pre-existing, inventory-tracked screening compound with established supply chain provenance . This contrasts with structurally related analogs such as N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (CAS 361478-59-3) and N-(4-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide, which are primarily available through custom synthesis routes and smaller specialty vendors . The ChemDiv library designation implies that the compound has undergone quality control (typical purity ≥95% by HPLC/NMR), has a defined storage history, and belongs to a collection designed for drug-like diversity with controlled physicochemical property distributions . The broader ChemDiv library has been utilized in numerous published screening campaigns, providing indirect validation of compound quality, stability under screening conditions (DMSO solubility, freeze-thaw tolerance), and compatibility with standard assay detection formats . No specific batch-to-batch reproducibility data or long-term stability data are publicly available for this individual compound.

Chemical Library High-Throughput Screening Procurement

N-[5-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide: Evidence-Grounded Application Scenarios for Scientific Procurement


Kinase Inhibitor and FabH-Targeted Antibacterial Screening

The 5-(4-bromophenyl)thiazol-2-yl motif embedded in the target compound is a recognized pharmacophore for ATP-competitive kinase inhibition and FabH (β-ketoacyl-ACP synthase III) inhibition, as established by SAR studies on closely related 4-(4-bromophenyl)thiazol-2-amine derivatives . The geometric distinction of the 5-substitution pattern offers an underexplored vector for screening against kinase panels (including MELK, for which aminothiazole carboxamides have reported activity) and bacterial FabH enzymes . A kinase profiling or antibacterial screening campaign that has exhausted the 4-substituted thiazole series should incorporate this 5-substituted regioisomer to probe orientational SAR space .

Covalent Inhibitor Discovery and Electrophile-Sensing Chemical Biology

The 3-chloro substituent on the benzothiophene core distinguishes this compound as a candidate for covalent modifier screening. Unlike the 5-nitro analog (CAS 361478-59-3), which lacks a displaceable leaving group, the 3-chloro benzothiophene can potentially undergo nucleophilic aromatic substitution at the C3 position by active-site cysteine or other nucleophilic residues . This property aligns with established electrophilic screening strategies for discovering covalent inhibitors of enzymes such as GPX4, deubiquitinases, and kinases with non-catalytic cysteine residues . Researchers designing activity-based protein profiling (ABPP) experiments or covalent fragment screening libraries should prioritize this compound over non-halogenated or nitro-substituted analogs .

CNS-Penetrant or Intracellular Target Screening Based on Favorable Physicochemical Profile

With a computed TPSA of 98.5 Ų and XLogP3 of 6.5, the target compound resides within physicochemical space associated with passive membrane permeability and potential CNS penetration (TPSA < 90 Ų being optimal for CNS; 98.5 Ų is near-boundary but substantially lower than the estimated TPSA of the 5-nitro analog, which exceeds ~120 Ų due to the additional nitro group) . For intracellular target screening—particularly targets localized to the cytosol, mitochondria, or nucleus where membrane penetration is rate-limiting—this compound offers a favorable lipophilicity-to-polarity balance compared to the more polar nitro-substituted regioisomer . Parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assessment should be conducted to experimentally validate this prediction before committing to large-scale screening.

SAR Expansion Studies and Fragment-Based Lead Optimization

The target compound serves a specific role in structure–activity relationship (SAR) expansion campaigns: it maps the chemical space defined by the intersection of 5-(4-bromophenyl)thiazole and 3-chloro-benzothiophene carboxamide motifs, a topology not represented in the more extensively studied 4-substituted thiazole or benzothiazole-linked benzothiophene carboxamide series . Medicinal chemistry teams conducting 'scaffold-hopping' or 'ring-walking' exercises to explore patent space around benzothiophene carboxamide kinase inhibitors or FabH inhibitors should procure this compound as a key topological reference point. Its presence in the ChemDiv library also facilitates procurement of structurally related analogs via similarity search for systematic SAR table construction .

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.